6-Fluoronaphthalen-2-OL
Overview
Description
6-Fluoronaphthalen-2-OL is an organic compound with the molecular formula C10H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to its non-fluorinated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoronaphthalen-2-OL can be synthesized through various methods. One common synthetic route involves the reaction of 6-bromo-2-naphthol with sulfuryl chloride to introduce the fluorine atom . The reaction conditions typically involve the use of acetonitrile as a solvent and the reaction is carried out at room temperature. Another method involves the use of trifluoroacetic acid in the presence of aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoronaphthalen-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium dithionite and selectfluor are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-fluoronaphthalen-2-one, while reduction can produce 6-fluoronaphthalen-2-amine .
Scientific Research Applications
6-Fluoronaphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoronaphthalen-2-OL involves its interaction with various molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoronaphthalen-2-OL: This compound has a bromine atom in addition to the fluorine atom, which can further alter its chemical properties and reactivity.
6-Fluoro-2-naphthol: Similar to 6-Fluoronaphthalen-2-OL but lacks the additional substituents, making it less reactive in certain conditions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-fluoronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTKHYLSWWAPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611330 | |
Record name | 6-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-83-2 | |
Record name | 6-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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